2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine
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Overview
Description
2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by a fused ring system containing both thiophene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted thienopyrimidines, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern, exhibiting distinct chemical and biological properties.
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde:
Uniqueness: 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine stands out due to its specific substitution pattern and the presence of both chlorine and methyl groups. These substituents contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H7ClN2S |
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Molecular Weight |
186.66 g/mol |
IUPAC Name |
2-chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2S/c1-4-2-5-6(11-4)3-9-7(8)10-5/h2H,3H2,1H3,(H,9,10) |
InChI Key |
YVTLTTKZYGKIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)CN=C(N2)Cl |
Origin of Product |
United States |
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